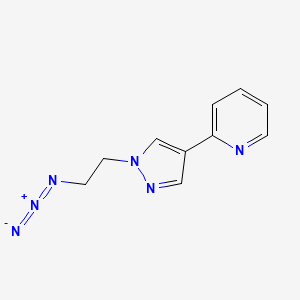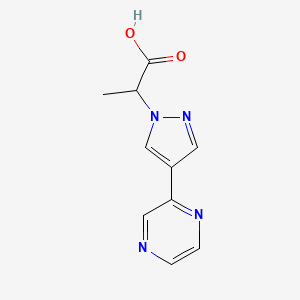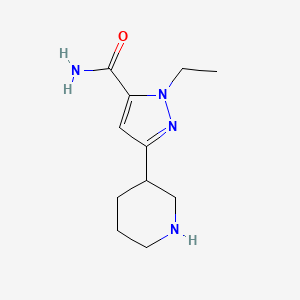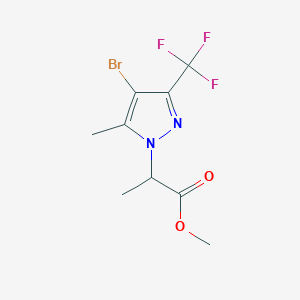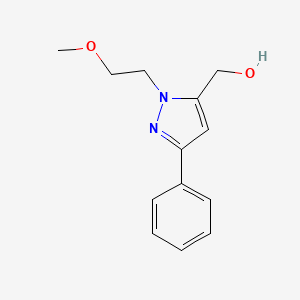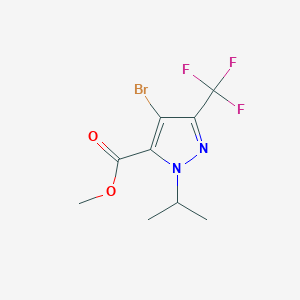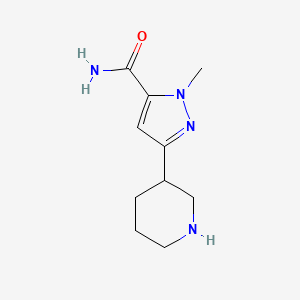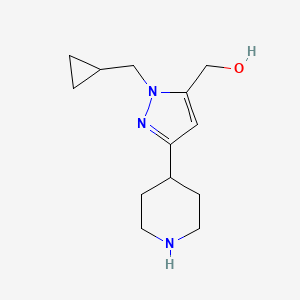
4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Bromo-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is used as an intermediate in the synthesis of various chemical compounds. For instance, it plays a crucial role in the preparation of chlorantraniliprole, a new insecticide. The synthesis process involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The synthesis method has been optimized for improved yield and purity, making it significant for industrial applications (Niu Wen-bo, 2011).
Heterocyclic Compound Formation
- This compound is integral to the formation of various heterocyclic compounds. The process involves condensation reactions with pyrazole-5-amine derivatives and activated carbonyl groups, leading to the production of N-fused heterocycle products. Such chemical processes are critical for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Aseyeh Ghaedi et al., 2015).
Antiviral and Biological Activities
- Derivatives of this compound have been synthesized and tested for their antiviral activities. Compounds derived from it have exhibited inhibitory effects against viruses like Herpes simplex and Mayaro virus. Such findings underscore its potential in developing antiviral agents (A. Bernardino et al., 2007).
Insecticidal and Fungicidal Properties
- The derivatives of this compound have shown insecticidal and fungicidal activities in preliminary bioassay tests. Certain synthesized compounds have demonstrated high mortality rates against specific pests, indicating their potential as new insecticidal and fungicidal agents (Yan Zhang et al., 2019).
Involvement in Complex Synthesis Processes
- This chemical is also employed in the synthesis of complex organic compounds like amide compounds and polyheterocyclic ring systems. Its role in these syntheses contributes to the development of novel compounds with diverse structural and functional properties (Yang Yun-shang, 2011); (E. Abdel‐Latif et al., 2019).
Optical and Spectroscopic Applications
- Novel derivatives synthesized from this compound have been studied for their fluorescence spectral characteristics. The absorption and emission properties of these compounds make them suitable for applications in spectroscopy and materials science (Yan-qing Ge et al., 2014).
Propiedades
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZHINFAZPTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


